molecular formula C14H18N4O B7638640 2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B7638640
M. Wt: 258.32 g/mol
InChI Key: CTUYCKVPYLPOTM-UHFFFAOYSA-N
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Description

2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic organic compound that features a benzotriazole moiety and a piperidine ring. Compounds containing benzotriazole are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-11-6-8-17(9-7-11)14(19)10-18-13-5-3-2-4-12(13)15-16-18/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUYCKVPYLPOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone typically involves the reaction of benzotriazole with a suitable piperidine derivative under controlled conditions. Common reagents used in the synthesis include:

  • Benzotriazole
  • 4-Methylpiperidine
  • Acylating agents (e.g., acetic anhydride)

The reaction conditions often involve heating the reactants in a suitable solvent, such as dichloromethane or toluene, and using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzotriazole and piperidine moieties can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of materials with specific properties, such as corrosion resistance or UV stability.

Mechanism of Action

The mechanism of action of 2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole moiety is known for its ability to chelate metal ions, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzotriazol-1-yl)ethanol
  • 1-(4-Methylpiperidin-1-yl)ethanone
  • 2-(Benzotriazol-1-yl)-1-phenylethanone

Uniqueness

2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is unique due to the combination of the benzotriazole and piperidine moieties, which confer specific chemical and biological properties

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